2-[4-(Bromomethyl)phenyl]propanoic acid
Overview
Description
2-[4-(Bromomethyl)phenyl]propanoic acid is a derivative of propanoic acid, characterized by the presence of a bromomethyl group attached to the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
Target of Action
It is a key intermediate for the synthesis of loxoprofen sodium , a nonsteroidal anti-inflammatory drug (NSAID). NSAIDs typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins that mediate pain and inflammation.
Action Environment
It is generally recommended to handle and store such compounds in a well-ventilated area, away from ignition sources, and to avoid personal contact, including inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]propanoic acid typically involves the bromination of 2-phenylpropanoic acid. One common method includes the use of bromic acid and hydrogen peroxide to brominate 2-phenylpropanoic acid at temperatures ranging from 0 to 80°C in the presence of an organic solvent . The product is then purified through recrystallization.
Another method involves a multi-step synthesis starting from p-chloro-tolualdehyde, which undergoes a series of reactions including chloromethylation, nucleophilic substitution, and hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromomethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction typically produces alcohols or alkanes.
Scientific Research Applications
2-[4-(Bromomethyl)phenyl]propanoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropanoic acid: Lacks the bromomethyl group, making it less reactive in substitution reactions.
4-Bromocinnamic acid: Contains a bromine atom but differs in the position and type of functional groups.
Loxoprofen: A nonsteroidal anti-inflammatory drug synthesized using 2-[4-(Bromomethyl)phenyl]propanoic acid as an intermediate.
Uniqueness
This compound is unique due to its bromomethyl group, which provides a reactive site for further chemical modifications. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXBRVQJMKBAOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370064 | |
Record name | 2-[4-(Bromomethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111128-12-2 | |
Record name | 2-[4-(Bromomethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(Bromomethyl)phenyl]propionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-[4-(Bromomethyl)phenyl]propanoic acid in the synthesis of Loxoprofen Sodium?
A1: this compound serves as a crucial intermediate in the synthesis of Loxoprofen Sodium. [] The research paper outlines a novel synthetic route for Loxoprofen Sodium, a non-steroidal anti-inflammatory drug (NSAID). In this process, this compound reacts with 2-ethoxycarbonyl-cyclopentanone, followed by sodium hydroxide treatment and decarboxylation, ultimately yielding Loxoprofen Sodium.
Q2: Can you elaborate on the specific reaction involving this compound and its contribution to the overall synthesis?
A2: The research highlights the reaction of this compound with 2-ethoxycarbonyl-cyclopentanone. [] This reaction is facilitated by sodium hydroxide and leads to decarboxylation, resulting in the formation of the desired Loxoprofen Sodium. This specific step is pivotal as it introduces the cyclopentanone moiety, a key structural feature of Loxoprofen Sodium, into the molecule.
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